molecular formula C5H8ClNO3 B3150577 Chloroacetyl-l-alanine CAS No. 691-80-5

Chloroacetyl-l-alanine

Cat. No.: B3150577
CAS No.: 691-80-5
M. Wt: 165.57 g/mol
InChI Key: HTAQFYLADZNZHZ-VKHMYHEASA-N
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Description

Chloroacetyl-l-alanine is a chemical compound with the molecular formula C5H8ClNO3 It is a derivative of l-alanine, an essential amino acid, and features a chloroacetyl group attached to the amino acid structure

Mechanism of Action

Target of Action

Chloroacetyl-l-alanine, like other acetylated amino acids, primarily targets enzymes and proteins in the body. The presence of the acetyl group allows it to form hydrogen bonds with a variety of enzymes and proteins, which can inhibit their activity

Mode of Action

The mode of action of this compound involves its interaction with its targets, primarily enzymes and proteins. The acetyl group in the compound can form hydrogen bonds with these targets, potentially altering their function

Biochemical Pathways

This compound likely affects several biochemical pathways due to its ability to interact with a variety of enzymes and proteins. One potential pathway is the metabolism of alanine, an amino acid. Alanine is involved in sugar and acid metabolism, increases immunity, and provides energy for muscle tissue, brain, and the central nervous system . This compound, due to its structural similarity to alanine, may interact with enzymes involved in these pathways, potentially affecting their function.

Pharmacokinetics

This would involve absorption into the bloodstream, distribution throughout the body, metabolism by enzymes, and eventual excretion

Result of Action

These could include alterations in enzyme activity, changes in cellular metabolism, and potential effects on immune function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound and its ability to interact with its targets . Additionally, the presence of other molecules can influence its action. For example, in a brine solution, this compound can efficiently acetylate amines, leading to the formation of amide derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroacetyl-l-alanine can be synthesized through the reaction of l-alanine with chloroacetyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified through crystallization or other suitable methods to remove impurities and obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: Chloroacetyl-l-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chloroacetyl-l-alanine has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which combines the properties of l-alanine with the reactivity of the chloroacetyl group. This combination makes it a valuable tool in organic synthesis and biochemical research, offering distinct advantages over similar compounds in terms of reactivity and specificity .

Properties

IUPAC Name

(2S)-2-[(2-chloroacetyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO3/c1-3(5(9)10)7-4(8)2-6/h3H,2H2,1H3,(H,7,8)(H,9,10)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAQFYLADZNZHZ-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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